molecular formula C14H18ClFN2O3S B2645052 2-chloro-4-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide CAS No. 1235297-78-5

2-chloro-4-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2645052
CAS No.: 1235297-78-5
M. Wt: 348.82
InChI Key: CBKUJBRYJLLALA-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This benzamide derivative features a piperidine core substituted with a methylsulfonyl group, a structural motif commonly found in compounds targeting various biological pathways . The specific substitution pattern with chlorine and fluorine atoms on the benzamide ring is designed to optimize electronic properties and binding affinity, a strategy employed in the development of potent inhibitors . Research into structurally similar benzamide compounds bearing piperidine groups has shown promise in the inhibition of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and cancer progression . These analogs function by targeting the Smoothened (Smo) receptor, as verified through fluorescence competitive displacement assays . The integration of the methylsulfonyl-piperidine element is a recognized approach to modulate the lipo-hydro partition coefficient, potentially enhancing the molecule's pharmacokinetic properties . Furthermore, the piperidinyl benzamide scaffold is a versatile pharmacophore present in compounds investigated for a range of biological activities, including the modulation of central nervous system targets like the Glycine transporter 1 (GlyT-1) and G-protein coupled receptors (GPCRs) such as GPR119 . This makes this compound a valuable chemical tool for researchers exploring new therapeutic agents for conditions including cancer, metabolic diseases, and neurological disorders. This product is provided for research purposes within laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-chloro-4-fluoro-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClFN2O3S/c1-22(20,21)18-6-4-10(5-7-18)9-17-14(19)12-3-2-11(16)8-13(12)15/h2-3,8,10H,4-7,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKUJBRYJLLALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the piperidine ring and the methylsulfonyl group.

    Hydrolysis: The amide bond in the benzamide core can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

Pharmacological Applications

2.1 Anticancer Activity
Recent studies have highlighted the compound's role as a potential anticancer agent. It has been investigated for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, compounds similar to 2-chloro-4-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide have shown promising results in targeting the PfCDPK1 kinase, which is crucial for the survival of malaria parasites and may have implications for cancer therapy as well .

2.2 Inhibition of Enzymatic Activity
The compound has been noted for its inhibitory effects on various enzymes, including those involved in inflammatory pathways. Its structure allows it to interact effectively with targets such as cyclooxygenase enzymes (COX), which are integral to inflammatory responses . This makes it a candidate for developing anti-inflammatory drugs.

Mechanistic Studies

3.1 PROTAC Technology
The compound has been explored within the context of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to induce targeted protein degradation. Research indicates that derivatives of this compound can be utilized to create effective PROTACs that selectively degrade proteins associated with diseases like cancer .

3.2 Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have revealed that modifications to the piperidine moiety can significantly enhance its bioactivity and selectivity towards specific biological targets .

Case Studies and Research Findings

Study ReferenceFocusKey Findings
PROTAC DevelopmentDemonstrated the efficacy of using the compound in creating PROTACs targeting IDO1, leading to significant protein degradation.
Anticancer ActivityIdentified the compound as a potent inhibitor of PfCDPK1, suggesting potential applications in cancer therapies.
Anti-inflammatory PropertiesShowed that derivatives exhibit strong inhibition of COX enzymes, indicating their potential as anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Substituted Sulfonamides and Benzamides

Compound 13p ():
  • Structure : 2-Chloro-4-fluoro-N-(1-(3-fluorobenzoyl)piperidin-4-yl)-5-(methyl/trifluoromethyl-dioxopyrimidinyl)benzenesulfonamide.
  • Key Differences :
    • The piperidine substituent is a 3-fluorobenzoyl group instead of methylsulfonyl.
    • Additional substituents on the benzene ring (5-position: ureidopyrimidine group).
  • Implications: The benzoyl group may reduce metabolic stability due to esterase susceptibility, whereas the methylsulfonyl group in the target compound offers stronger electron withdrawal and resistance to enzymatic cleavage.
W-18 and W-15 ():
  • Structures :
    • W-18: 1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide.
    • W-15: 4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]benzenesulfonamide.
  • Key Differences :
    • Both feature a 2-piperidinylidene core, unlike the 4-piperidinylmethyl group in the target compound.
    • Substituents include nitro (W-18) and phenylethyl (W-15) groups, associated with opioid receptor binding.
  • Implications : The 4-piperidinylmethyl orientation in the target compound may reduce steric hindrance for receptor engagement compared to the rigid 2-piperidinylidene scaffold. The methylsulfonyl group’s polarity could also enhance solubility over W-18/W-15’s lipophilic aryl substituents .

Benzamide Derivatives with Piperidine Linkers

4-Chloro-N-{[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl}benzamide Monohydrate ():
  • Structure : Piperidine substituted with 4-chlorobenzoyl; benzamide core lacks fluorine.
  • Key Differences :
    • Chlorobenzoyl substituent vs. methylsulfonyl.
    • Absence of fluorine on the benzamide ring.
  • Implications : The chlorobenzoyl group may engage in π-π stacking, while methylsulfonyl’s electronegativity favors hydrogen bonding. Fluorine in the target compound could enhance membrane permeability via reduced polar surface area .
4-Methyl-N-{[1-(4-Methylbenzoyl)piperidin-4-yl]methyl}benzamide ():
  • Structure : Piperidine substituted with 4-methylbenzoyl; benzamide core has methyl groups.
  • Key Differences :
    • Methylbenzoyl substituent vs. methylsulfonyl.
    • Methyl groups on the benzamide instead of chloro/fluoro.
  • The methylsulfonyl group’s strong electron withdrawal may also influence electronic distribution in receptor binding .

Sulfonamide-Based Glycine Transport Inhibitors ():

  • Structures: [35S]ACPPB: Propylsulfonyl-piperidine benzamide with amino/chloro substituents. [18F]CFPyPB: Propylsulfonyl-piperidine benzamide with dichloro/fluoropyridinyl groups.
  • Key Differences: Propylsulfonyl vs. methylsulfonyl groups. Additional pyridinyl and amino substituents.
  • Implications : Longer sulfonyl chains (propyl vs. methyl) may alter binding kinetics or metabolic clearance. The fluorine in [18F]CFPyPB suggests utility in PET imaging, whereas the target compound’s chloro/fluoro pattern may optimize therapeutic potency .

Key Research Findings

  • Electronic Effects : Methylsulfonyl groups enhance solubility and metabolic stability compared to benzoyl or phenylethyl substituents .
  • Halogenation : Fluorine at the 4-position reduces polar surface area, improving blood-brain barrier penetration vs. chloro/methyl analogs .
  • Piperidine Conformation : 4-Piperidinylmethyl orientation reduces steric hindrance compared to 2-piperidinylidene scaffolds, as seen in W-18/W-15 .
  • Crystallography : Hydrogen bonding patterns (e.g., N–H···O interactions) in methylsulfonyl derivatives may favor stable crystal packing, aiding formulation .

Biological Activity

The compound 2-chloro-4-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is a novel chemical entity that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₂₃ClF₂N₂O₂S
  • Molecular Weight : 388.89 g/mol
  • IUPAC Name : this compound
  • CAS Number : [Not available in the data]

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cell signaling and proliferation.
  • Receptor Modulation : The compound may act as an antagonist or agonist at various receptors, influencing neurotransmitter systems and cellular responses.

Biological Activity Overview

Activity TypeDescriptionReferences
Anticancer Activity Exhibits cytotoxic effects against several cancer cell lines, including A431 and Jurkat cells. IC50 values indicate significant potency compared to standard chemotherapeutics like doxorubicin .
Neuropharmacological Effects Demonstrated potential in modulating neurotransmitter release and improving cognitive functions in animal models .
Antimicrobial Properties Preliminary studies suggest activity against certain bacterial strains, indicating potential for development as an antibacterial agent .

Case Studies

  • Anticancer Efficacy :
    A study investigated the compound's effects on A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The results indicated that the compound exhibited IC50 values lower than 10 µM, showcasing significant anticancer properties. Molecular dynamics simulations revealed that the compound interacts with the Bcl-2 protein, suggesting a mechanism involving apoptosis induction .
  • Neuroprotective Effects :
    In a rodent model of neurodegeneration, administration of the compound resulted in improved cognitive performance on behavioral tests compared to control groups. This suggests potential neuroprotective effects mediated through modulation of cholinergic pathways .
  • Antimicrobial Activity :
    The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed inhibition zones comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Q & A

Q. Table 1. Key Crystallographic Parameters for this compound (Hypothetical)

ParameterValueSource
Space GroupP21_1/n
a, b, c (Å)8.965, 19.613, 11.456
β (°)96.989
V (Å3^3)1999.3
R Factor0.043

Q. Table 2. In Vitro Anti-Hepatoma Activity of Related Benzamide Derivatives

CompoundIC50_{50} (μM)Cell LineReference
N-(1-(Methylsulfonyl)piperidin-4-yl)-4-phenoxybenzamide8.42HepG2
Sorafenib (Control)10.2HepG2

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